molecular formula C8H8FNO4 B6314953 1,3-Dimethoxy-5-fluoro-2-nitrobenzene CAS No. 1806452-66-3

1,3-Dimethoxy-5-fluoro-2-nitrobenzene

Cat. No.: B6314953
CAS No.: 1806452-66-3
M. Wt: 201.15 g/mol
InChI Key: GISWQRJBYQDLCM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-fluoro-2-nitrobenzene (CAS: 1075705-01-9) is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 3, a fluorine atom at position 5, and a nitro group at position 2 (Figure 1). This compound is categorized as a fluorinated building block in organic synthesis, often utilized in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and reduction reactions . Its structure enables versatile derivatization, particularly in synthesizing benzimidazoles or diamine intermediates .

Properties

IUPAC Name

5-fluoro-1,3-dimethoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWQRJBYQDLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,3-dimethoxy-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Positioning

The compound’s structural analogs differ in substituent types, positions, or functional groups, significantly altering their chemical and physical properties. Key comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Positions/Functional Groups Similarity Score* Key Differences
5-Fluoro-2-methoxy-4-nitroaniline Methoxy (2), Nitro (4), Amino (5) 0.97 Amino group introduces basicity; nitro at position 4 alters electronic distribution.
1,5-Difluoro-3-methoxy-2-nitrobenzene Methoxy (3), Nitro (2), Fluoro (1,5) 0.92 Additional fluorine at position 1 increases electron-withdrawing effects.
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene Methyl (2), Methoxy (5), Nitro (4) 0.90 Methyl group enhances steric hindrance; nitro at position 4 reduces reactivity in meta positions.
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene Trifluoromethoxy (2), Fluoro (1,3), Nitro (5) 0.94 Trifluoromethoxy group increases electronegativity and lipophilicity.
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Ethyl (1), Methoxy (4), Nitro (5) N/A Ethyl group enhances hydrophobicity; nitro at position 5 alters reduction pathways.

*Similarity scores derived from cheminformatics analyses (Tanimoto coefficients) .

Functional Group Variations and Reactivity

  • Nitro Group Position : The nitro group at position 2 in 1,3-Dimethoxy-5-fluoro-2-nitrobenzene directs electrophilic substitution to positions 4 and 4. In contrast, analogs like 5-Fluoro-2-methoxy-4-nitroaniline (nitro at position 4) exhibit distinct regioselectivity, favoring reactions at position 2 .
  • Methoxy vs. Trifluoromethoxy : Replacing methoxy with trifluoromethoxy (as in 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene) increases electron-withdrawing effects, accelerating nucleophilic aromatic substitution but reducing solubility in polar solvents .
  • Amino vs. Nitro: 5-Fluoro-2-methoxy-4-nitroaniline’s amino group enables diazotization and coupling reactions, unlike the parent nitro compound, which requires reduction to a diamine for further functionalization .

Biological Activity

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is an organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FNO₄ and a molecular weight of 201.15 g/mol. The compound is characterized by the presence of methoxy, fluoro, and nitro functional groups attached to a benzene ring, which influence its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the nitration of 1,3-dimethoxy-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate . This method ensures high yields and purity of the final product.

The biological activity of this compound is largely attributed to its functional groups:

  • Nitro Group : Can participate in redox reactions, potentially modulating oxidative stress in cells.
  • Methoxy Groups : Influence the compound's solubility and binding affinity to various biomolecules.
  • Fluoro Group : Enhances stability and reactivity compared to other halogenated analogs .

These interactions suggest that the compound may act as a pharmacophore in drug development, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits potential biological activity. Its interactions with biomolecules suggest applications in medicinal chemistry:

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
1,3-Dimethoxy-5-chloro-2-nitrobenzeneAntibacterial, potential anticancerChlorine substituent
1,3-Dimethoxy-5-bromo-2-nitrobenzeneAntifungalBromine substituent
1,3-Dimethoxy-5-iodo-2-nitrobenzeneLimited studies; potential for similar activityIodine substituent

The fluoro group in this compound imparts distinct electronic properties that may enhance its biological activity compared to other halogenated derivatives .

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related research provides insights into its potential applications:

  • Structure–Activity Relationship (SAR) Studies : Research on similar nitro-substituted compounds has demonstrated that modifications in substituent positions significantly affect their biological efficacy against pathogens .
  • Antimalarial Efficacy : Compounds with similar structural motifs have shown promising antimalarial activity against resistant strains of Plasmodium falciparum, suggesting that further exploration of this compound could yield valuable insights for drug development .

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